Tert-butyl 3-methylpiperidine-1-carboxylate

Catalog No.
S2886718
CAS No.
146337-18-0
M.F
C11H21NO2
M. Wt
199.294
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-methylpiperidine-1-carboxylate

CAS Number

146337-18-0

Product Name

Tert-butyl 3-methylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-methylpiperidine-1-carboxylate

Molecular Formula

C11H21NO2

Molecular Weight

199.294

InChI

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3

InChI Key

PKLWMIBESIUEIV-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)OC(C)(C)C

Solubility

not available

Tert-butyl 3-methylpiperidine-1-carboxylate is an organic compound characterized by its piperidine ring structure substituted with a tert-butyl group and a carboxylate functional group. Its molecular formula is C13H21NO2C_{13}H_{21}NO_2, and it has a molecular weight of approximately 223.3 g/mol. This compound is notable for its unique structural features, which confer distinct chemical properties and potential biological activities.

Synthesis of Organic Compounds:

Tert-butyl 3-methylpiperidine-1-carboxylate (Boc-3-methylpiperidine) serves as a valuable building block in the synthesis of various organic compounds. Its presence of a protected amine group (Boc) and a reactive ester functionality allows for controlled manipulation and incorporation into diverse molecules. Studies have utilized Boc-3-methylpiperidine for the synthesis of:

  • Heterocyclic compounds: These include pyrazoles, [] which possess diverse biological activities, and tetrahydroisoquinolines, [] a class of compounds with potential applications in treating neurodegenerative diseases.
  • Peptides: Boc-3-methylpiperidine can be incorporated into peptide chains using standard coupling techniques, as demonstrated in the synthesis of potent inhibitors of HIV-1 protease. []

Medicinal Chemistry:

The structural features of Boc-3-methylpiperidine have led to its exploration in the development of potential therapeutic agents. Research has investigated its potential role in:

  • Anticonvulsant activity: Studies suggest Boc-3-methylpiperidine derivatives may exhibit anticonvulsant properties, offering potential for treating epilepsy. []
  • Anticancer activity: Certain derivatives of Boc-3-methylpiperidine have shown promising anticancer activity in cell line studies, warranting further investigation. []

Material Science:

Boc-3-methylpiperidine has been explored in the development of functional materials. Research has shown its potential application in the synthesis of:

  • Polymers: Incorporation of Boc-3-methylpiperidine into polymer structures can lead to materials with unique properties, such as self-assembly and responsiveness to external stimuli. []
  • Ionic liquids: These are molten salts with potential applications in various fields. Studies have explored the use of Boc-3-methylpiperidine in the design of task-specific ionic liquids. []
, including:

  • Oxidation: This process can yield various oxidized derivatives, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ethynyl group in related compounds can be reduced to form ethyl groups, often facilitated by hydrogenation methods using palladium on carbon as a catalyst.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group under basic conditions .

Research indicates that tert-butyl 3-methylpiperidine-1-carboxylate may exhibit significant biological activity. Preliminary studies suggest potential anti-inflammatory and analgesic properties. Furthermore, compounds with similar structures have shown promise as inhibitors of enzymes involved in metabolic pathways, indicating that this compound could have therapeutic applications in treating metabolic disorders .

The synthesis of tert-butyl 3-methylpiperidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Derivative: The reaction begins with 3-methylpiperidine and tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Introduction of Functional Groups: Further modifications may include reactions with ethynyl halides through Sonogashira coupling to introduce additional functional groups .

Tert-butyl 3-methylpiperidine-1-carboxylate finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its interactions with biological macromolecules, which may lead to new drug candidates.
  • Medicine: It has potential therapeutic applications, particularly in drug development.
  • Industry: Used in developing new materials and as a reagent in various industrial chemical processes .

Interaction studies focus on the binding affinity and activity of tert-butyl 3-methylpiperidine-1-carboxylate against specific biological targets. Techniques such as high-performance liquid chromatography and gas chromatography are employed to analyze these interactions . These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with tert-butyl 3-methylpiperidine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylateC11H19NO3C_{11}H_{19}NO_3Different position of the formyl group
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylateC11H21NO3C_{11}H_{21}NO_3Hydroxymethyl group instead of formyl
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateC11H21NO3C_{11}H_{21}NO_3Hydroxymethyl at a different position

Uniqueness

Tert-butyl 3-methylpiperidine-1-carboxylate is unique due to the combination of the tert-butyl ester and piperidine ring structures. This combination imparts distinct reactivity and stability compared to similar compounds, making it valuable for various synthetic and research applications .

XLogP3

2.4

Dates

Modify: 2023-08-17

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